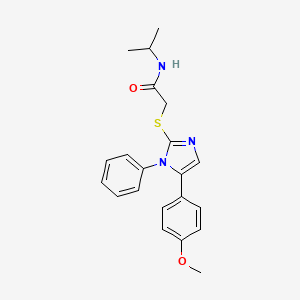

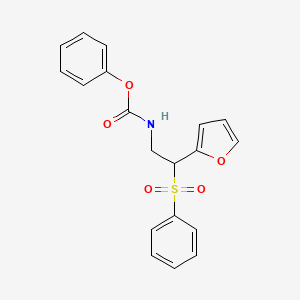

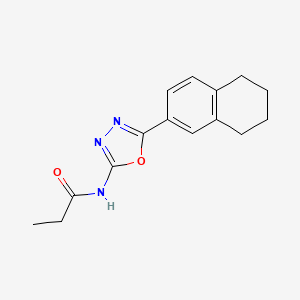

Phenyl (2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl (2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)carbamate, also known as FUSPEX, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potent inhibitor of a protein called fatty acid synthase (FAS), which plays a crucial role in the biosynthesis of fatty acids. FAS is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of 2,4-disubstituted furans, which involves treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, has been a subject of research. This process yields furan derivatives through a selective deacetylation step, dependent on the steric demand of substituents. The strategy enables the preparation of complex furan structures, including naturally occurring compounds, through oxidative or reductive desulfonylation steps (Haines et al., 2011).

- Research on the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans highlights a method for transforming furan derivatives into valuable chemical structures through photooxygenation, offering insights into furan chemistry and its potential applications (Kotzabasaki et al., 2016).

- Studies on 2,3-dihalo-1-(phenylsulfonyl)-1-propenes as versatile reagents for synthesizing annulated furans and cyclopentenones show the utility of these reagents in constructing complex furan-based structures, contributing to the development of novel synthetic methodologies (Padwa et al., 1992).

Applications in Drug Synthesis and Biological Activities

- The development of prodrugs for amidines, specifically the synthesis and evaluation of carbamates of 2,5-bis(4-amidinophenyl)furan against Pneumocystis carinii pneumonia, demonstrates the potential medicinal applications of furan derivatives. This research has led to the identification of carbamate analogues with significant anti-PCP activity, providing a basis for further drug development (Rahmathullah et al., 1999).

Novel Chemical Transformations and Derivatives

- The one-step synthesis of 5-acylisothiazoles from furans, involving the conversion of substituted furans into 5-acylisothiazoles through the use of premixed ethyl carbamate and thionyl chloride, showcases innovative approaches to furan functionalization. This method provides a straightforward route to synthesizing diverse furan-based structures with potential applications in chemical synthesis and drug development (Guillard et al., 2001).

Propiedades

IUPAC Name |

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPDZGPAMJWZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)

![1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2858375.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)